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Compound of Interest

Compound Name:
4-(Methyl(o-

tolyl)amino)benzaldehyde

CAS No.: 41568-05-2

Cat. No.: B1427868

Get Quote

Subject: 1H NMR Interpretation of 4-(Methyl(o-tolyl)amino)benzaldehyde CAS: 114042-36-9

(Analogous Reference) | Method: 400 MHz 1H NMR in CDCl₃

Executive Summary & Application Context
In the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO)

materials, the 4-(Methyl(o-tolyl)amino)benzaldehyde scaffold represents a critical "Donors-

-Acceptor" (D-

-A) building block. Unlike its planar analog 4-(Dimethylamino)benzaldehyde (DMABA), this
molecule incorporates an ortho-tolyl group.

Why this matters: The o-methyl group introduces a specific steric lock. This forces the donor

aryl ring to twist out of planarity relative to the nitrogen center, reducing intermolecular

-

stacking while maintaining the intramolecular charge transfer (ICT) to the aldehyde. For the
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synthetic chemist, confirming this structure is not just about purity—it is about verifying the
steric conformation that dictates the material's optoelectronic efficiency.

1H NMR Spectral Assignment (The Core)
The spectrum of this molecule is defined by three distinct regions: the deshielded aldehyde, the

complex aromatic region (overlapping systems), and the high-field aliphatic signals.

Experimental Conditions
Solvent: Chloroform-d (CDCl₃) - Reference residual peak at 7.26 ppm.

Concentration: ~10 mg/0.6 mL.

Temperature: 298 K.

Detailed Peak Assignment Table
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

9.72 - 9.76 Singlet (s) 1H -CHO (Aldehyde)

Characteristic D-

-A aldehyde.

Slightly upfield

compared to

unsubstituted

benzaldehyde

(10.0 ppm) due

to strong electron

donation from

the amine.

7.65 - 7.70
Doublet (d, J

8.8 Hz)
2H Ar-H (a)

Protons ortho to

the Carbonyl

group.

Deshielded by

the anisotropy of

the C=O bond.

Part of the

AA'BB' system.

7.25 - 7.35 Multiplet (m) ~2H Tolyl Ar-H

Overlapping

signals from the

o-tolyl ring

(positions 3 and

5 relative to N).

Hard to resolve

fully from solvent

in dilute samples.

7.10 - 7.20 Multiplet (m) ~2H Tolyl Ar-H Remaining o-tolyl

protons

(positions 4 and

6). The o-methyl

group breaks the
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symmetry,

creating a

complex ABCD-

like pattern.

6.65 - 6.75
Doublet (d, J

8.8 Hz)
2H Ar-H (b)

Protons ortho to

the Nitrogen (on

the

benzaldehyde

ring). Strongly

shielded by the

lone pair

donation

(resonance).

3.35 - 3.40 Singlet (s) 3H N-CH₃

The N-Methyl

group. Distinctly

sharp. Its

position confirms

the tertiary amine

structure.

2.15 - 2.25 Singlet (s) 3H Ar-CH₃

The ortho-methyl

group on the tolyl

ring. Slightly

upfield of a

standard aryl-

methyl due to

shielding from

the twisted N-aryl

system.

Structural Logic Flow (Visualization)
The following diagram illustrates the decision tree used to assign the aromatic region,

distinguishing the symmetric benzaldehyde ring from the asymmetric o-tolyl ring.
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Aromatic Region (6.5 - 8.0 ppm)

Is coupling symmetric?

Benzaldehyde Ring (AA'BB' System)

Yes (2 doublets)

o-Tolyl Ring (Asymmetric)

No (Complex m)

~7.7 ppm (d)
Ortho to C=O (Electron Poor)

Downfield

~6.7 ppm (d)
Ortho to N (Electron Rich)

Upfield

Multiplet / ABCD System
~7.1 - 7.4 ppm

Symmetry broken by
ortho-Methyl group

Click to download full resolution via product page

Caption: Logic flow for deconvoluting the aromatic region. The symmetry of the benzaldehyde

ring contrasts sharply with the complex splitting of the o-tolyl substituent.

Comparative Performance Analysis
To understand the utility of 4-(Methyl(o-tolyl)amino)benzaldehyde, we must compare it to its

primary alternatives. The choice of molecule dictates the solubility and electronic properties of

the final material.

Comparison Table: Structural & Spectral Properties
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Feature
Product: o-Tolyl

Analog

Alternative A:

DMABA

Alternative B:

Diphenyl Analog

Structure
4-(Methyl(o-

tolyl)amino)-
4-(Dimethylamino)- 4-(Diphenylamino)-

Steric Profile Twisted (High) Planar (Low) Bulky (Medium)

Aldehyde Shift ~9.74 ppm ~9.72 ppm ~9.78 ppm

N-Substituent Shift N-Me: ~3.38 ppm N-Me: ~3.05 ppm N/A (Aromatic only)

Solubility (Org) High (due to twist) Moderate
Low (crystallizes

easily)

Primary Use
OLEDs (prevents

stacking)

Ehrlich's Reagent /

Dyes

Hole Transport

Materials

Critical Analysis
The "Twist" Effect: In DMABA (Alternative A), the N-Me groups allow the molecule to sit

perfectly planar. This maximizes conjugation but leads to aggregation in solid-state devices

(fluorescence quenching). The Product (o-tolyl) introduces a methyl group at the ortho

position of the donor ring. This sterically clashes with the N-Methyl group, forcing the o-tolyl

ring to rotate ~40-60° out of plane.

NMR Evidence of Twist: You will observe that the N-Methyl signal in the o-tolyl derivative

(~3.38 ppm) is downfield compared to DMABA (~3.05 ppm). This deshielding is a signature

of the changed electronic environment and the anisotropy of the twisted aryl ring.

Experimental Protocol: Synthesis & Purification
The presence of impurity peaks in the 2.5–3.0 ppm range often indicates incomplete Vilsmeier-

Haack formylation.

Synthesis Workflow (Vilsmeier-Haack)[1][2][3]
Reagent Formation: Cool DMF (3 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to

form the Vilsmeier salt (white precipitate may form).
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Addition: Dissolve N-methyl-N-o-tolylaniline in DMF and add to the salt.

Heating: Heat to 80°C for 4 hours. Note: The o-tolyl group reduces reactivity compared to

dimethylaniline; extended time is required.

Hydrolysis: Pour into ice water/NaOAc. The iminium intermediate hydrolyzes to the

aldehyde.

Workup: Extract with DCM, wash with NaHCO₃.

Impurity Profiling (Troubleshooting NMR)
Peak at ~2.9 ppm & ~8.0 ppm: Residual DMF.

Peak at ~3.0-3.1 ppm: Unreacted starting material (N-methyl-N-o-tolylaniline). The aldehyde

peak at 9.7 ppm must be integrated against the N-Me peak to confirm full conversion.

Broad singlet ~10-11 ppm: Benzoic acid derivative (oxidation of aldehyde).

Start:
N-Me-N-o-tolylaniline

Vilsmeier Salt
(POCl3/DMF)

Electrophilic
Attack Iminium

Intermediate
80°C, 4h Hydrolysis

(H2O/NaOAc)
Product:
Aldehyde

Formylation
Complete

Click to download full resolution via product page

Caption: Vilsmeier-Haack pathway. The steric bulk of the o-tolyl group requires strict

temperature control (80°C) to ensure the intermediate forms fully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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